molecular formula C15H15N5O2S B2913325 N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide CAS No. 2034234-52-9

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide

Cat. No. B2913325
CAS RN: 2034234-52-9
M. Wt: 329.38
InChI Key: HFOIIWHUYGHNDX-UHFFFAOYSA-N
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Description

“N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide” is a chemical compound. It is related to a series of compounds that were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Synthesis Analysis

The synthesis of similar compounds involves the design and creation of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . Another method involves the formation of N-(Pyridin-2-yl)amides from α-bromoketones and 2-aminopyridine under different reaction conditions .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the formation of N-(Pyridin-2-yl)amides from α-bromoketones and 2-aminopyridine under different reaction conditions .

Future Directions

The future directions for “N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide” and similar compounds could involve further development and evaluation of their anti-tubercular activity .

Mechanism of Action

Target of Action

The primary target of N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide is Matrix Metalloproteinase-8 (MMP-8) . MMP-8 is an enzyme that plays a crucial role in the breakdown of extracellular matrix in normal physiological processes, such as embryonic development, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis.

Mode of Action

The compound interacts with its target, MMP-8, and inhibits its activity

Biochemical Pathways

The inhibition of MMP-8 by N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide affects the extracellular matrix remodeling pathway . This can lead to changes in cell migration, proliferation, differentiation, apoptosis, and host defense mechanisms. The downstream effects of these changes can have significant impacts on various physiological and disease processes.

Result of Action

The molecular and cellular effects of N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide’s action are primarily related to its inhibition of MMP-8 . This can lead to a decrease in the breakdown of the extracellular matrix, which can affect various cellular processes such as cell migration, proliferation, differentiation, and apoptosis. The exact effects can vary depending on the specific physiological or disease context.

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide. For example, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with MMP-8

properties

IUPAC Name

N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S/c21-23(22,13-4-2-1-3-5-13)19-9-11-20-10-8-18-15(20)14-12-16-6-7-17-14/h1-8,10,12,19H,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFOIIWHUYGHNDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCN2C=CN=C2C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide

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